REACTION_SMILES
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[CH3:24][CH2:25][OH:26].[ClH:1].[N+:4](=[O:5])([O-:6])[c:7]1[cH:8][cH:9][c:10]([C:11](=[O:12])[c:13]2[cH:14][cH:15][c:16]([N+:19](=[O:20])[O-:21])[cH:17][cH:18]2)[cH:22][cH:23]1.[NH2:2][OH:3]>>[N:2]([OH:3])=[C:11]([c:10]1[cH:9][cH:8][c:7]([N+:4](=[O:5])[O-:6])[cH:23][cH:22]1)[c:13]1[cH:14][cH:15][c:16]([N+:19](=[O:20])[O-:21])[cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1ccc([N+](=O)[O-])cc1)c1ccc([N+](=O)[O-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NO
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc(C(=NO)c2ccc([N+](=O)[O-])cc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |